N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide
Description
This compound is a hybrid molecule featuring a benzimidazole core fused with a cyclohexylmethyl group and a benzisoxazole-linked acetamide side chain. Its structural complexity arises from the strategic combination of two pharmacologically significant heterocycles: the benzimidazole moiety, known for antimicrobial, anticancer, and enzyme inhibitory properties , and the benzisoxazole group, which enhances metabolic stability and target binding . The cyclohexylmethyl spacer likely optimizes solubility and conformational flexibility for receptor interactions.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(1,2-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(13-20-17-5-1-4-8-21(17)29-27-20)24-14-15-9-11-16(12-10-15)23-25-18-6-2-3-7-19(18)26-23/h1-8,15-16H,9-14H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNODBJXWJUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=NOC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its pharmacological versatility. The structural formula can be represented as follows:
This compound is characterized by the presence of both benzimidazole and benzoisoxazole rings, contributing to its potential biological effects.
This compound operates through several mechanisms:
- Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1) . Studies have shown that derivatives of benzimidazole can significantly reduce IDO1 activity, leading to enhanced anti-tumor responses in various cancer cell lines .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria, demonstrating significant efficacy against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of IDO1; apoptosis induction | |
| Antimicrobial | Broad-spectrum activity; low MICs | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Studies
Case Study 1: Antitumor Efficacy
A study explored the efficacy of this compound against various cancer cell lines. Results indicated an IC50 value of approximately 16 nM for IDO1 inhibition in A375 melanoma cells, demonstrating potent antitumor activity .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties against Staphylococcus aureus. The compound exhibited an MIC of 0.5 µg/mL, indicating strong bactericidal activity. Further studies revealed that its mechanism involved disrupting bacterial cell wall synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzo[d]isoxazole ring is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of the isoxazole ring occurs in the presence of concentrated HCl or H₂SO₄, yielding substituted benzaldehyde derivatives and ammonia .
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Basic Hydrolysis : NaOH in aqueous ethanol opens the isoxazole ring, forming a ketone intermediate that can further react.
Example Conditions :
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Ring cleavage to benzaldehyde derivatives | |
| Basic Hydrolysis | NaOH, H₂O/EtOH, 80°C | Ketone intermediates |
Oxidation Reactions
The benzimidazole moiety undergoes oxidation, particularly at the imidazole nitrogen atoms:
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Hydrogen Peroxide (H₂O₂) : Oxidizes the benzimidazole ring to form N-oxide derivatives .
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Metabisulfite-Mediated Oxidation : Sodium metabisulfite (Na₂S₂O₅) facilitates oxidative cyclization during benzimidazole synthesis .
Key Findings :
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Oxidation of benzimidazole derivatives enhances electrophilicity, enabling further functionalization .
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Oxidative conditions must be carefully controlled to avoid over-oxidation .
Electrophilic Aromatic Substitution (EAS)
The benzimidazole and benzoisoxazole rings participate in EAS:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of benzimidazole or the 4-position of benzoisoxazole .
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving water solubility.
Nucleophilic Substitution
The acetamide side chain can undergo nucleophilic displacement:
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Amide Hydrolysis : Strong acids or bases cleave the acetamide group to form carboxylic acids or amines .
Example :
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrobenzimidazole derivatives | |
| Amide Hydrolysis | HCl (6M), reflux | Free amine or carboxylic acid |
Cross-Coupling Reactions
The benzoisoxazole moiety participates in palladium-catalyzed coupling:
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Suzuki-Miyaura Coupling : Using bis(pinacolato)diboron and Pd(PPh₃)₂Cl₂, aryl boronic acids couple at the isoxazole’s 3-position .
Key Conditions :
Benzimidazole Condensation
The benzimidazole group reacts with aldehydes in the presence of oxidizing agents (e.g., Na₂S₂O₅) to form bis-benzimidazole derivatives .
Isoxazole Cyclization
Under acidic conditions, the isoxazole ring can undergo cycloaddition with dienophiles like acetylene derivatives.
Research Insights
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Synthetic Utility : The compound’s dual reactivity enables applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or anti-inflammatory agents .
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Stability Considerations : The benzimidazole ring is prone to oxidation under harsh conditions, necessitating mild reagents for functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally analogous benzimidazole- and benzisoxazole-containing derivatives:
Key Structural and Functional Insights
Benzimidazole Core Modifications: The target compound’s cyclohexylmethyl group differentiates it from derivatives like W1 (nitrobenzamide side chain) and 6p (triazole linker). C2/C4 () lack the benzisoxazole moiety but share the acetamide linkage, suggesting divergent target selectivity.
Benzisoxazole Contribution: The benzisoxazole in the target compound is structurally analogous to Compound 198 (), which includes a complex indazole-pyridine system.
Biological Performance :
- W1 demonstrates robust antimicrobial and anticancer activity but exhibits moderate cytotoxicity, likely due to its electron-withdrawing nitro groups .
- 6p ’s high quorum sensing inhibition (68.23%) and low cytotoxicity highlight the advantage of triazole linkers in balancing potency and safety . The target compound’s benzisoxazole may offer similar benefits but requires empirical validation.
Synthetic Feasibility: The target compound’s synthesis likely parallels methods for W1 (ethanol recrystallization) or Compound 198 (carboxylic acid coupling) , though its cyclohexylmethyl group may necessitate additional optimization steps.
Q & A
Q. What are common synthetic strategies for preparing N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide and its structural analogs?
Synthesis typically involves multi-step routes:
- Cyclohexyl Group Functionalization : The cyclohexyl backbone is modified via reductive amination or alkylation to introduce the benzimidazole moiety .
- Amide Bond Formation : Coupling reactions (e.g., using EDCI/HOBt) link the cyclohexyl-benzimidazole intermediate to the benzoisoxazole-acetamide fragment .
- Heterocycle Assembly : Benzoisoxazole rings are constructed via cyclization of hydroxylamine derivatives with activated carbonyl groups under acidic conditions .
- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound and verifying purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the benzimidazole and benzoisoxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm) and aromatic C-H vibrations .
- Chromatography : HPLC or TLC monitors reaction progress and ensures >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading, and reaction time. For example, piperidine in ethanol accelerates Claisen-Schmidt condensations for benzimidazole intermediates .
- Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) improve solubility of acetamide intermediates, while NaH or KCO facilitates deprotonation in amide coupling .
- Temperature Gradients : Reflux conditions (e.g., 80–100°C) enhance cyclization efficiency for heteroaromatic rings .
Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?
- Structural Analogs Analysis : Compare bioactivity of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to identify pharmacophores .
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize inter-study variability .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Docking studies of analogs show benzimidazole’s role in π-π stacking with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to validate binding modes inferred from docking .
- QSAR Modeling : Corrogate substituent electronegativity or logP values with bioactivity to guide derivative design .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO) on the benzoisoxazole ring to enhance hydrogen bonding with catalytic lysine residues in target enzymes .
- Steric Effects : Bulky cyclohexylmethyl groups may reduce off-target binding by sterically blocking access to non-specific pockets .
- Proteome-Wide Profiling : Use affinity chromatography or thermal shift assays to identify unintended targets and refine SAR .
Methodological Notes
- Contradictory Data : Conflicting solubility reports may arise from polymorphic forms; use X-ray crystallography to confirm solid-state structure .
- Synthetic Pitfalls : Trace moisture can hydrolyze acetamide intermediates; employ molecular sieves in anhydrous reactions .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
